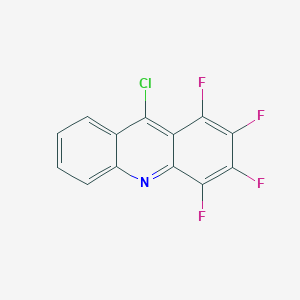

9-Chloro-1,2,3,4-tetrafluoroacridine

説明

9-Chloro-1,2,3,4-tetrahydroacridine (CAS: 5396-30-5) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₁₂ClN and a molecular weight of 217.7 g/mol . It serves as a critical precursor in synthesizing tacrine derivatives, which are studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, relevant to Alzheimer’s disease treatment . Its synthesis typically involves reacting anthranilic acid with cyclohexanone in the presence of POCl₃, followed by chlorination .

特性

CAS番号 |

14186-65-3 |

|---|---|

分子式 |

C13H4ClF4N |

分子量 |

285.62 g/mol |

IUPAC名 |

9-chloro-1,2,3,4-tetrafluoroacridine |

InChI |

InChI=1S/C13H4ClF4N/c14-8-5-3-1-2-4-6(5)19-13-7(8)9(15)10(16)11(17)12(13)18/h1-4H |

InChIキー |

LPAQGQIHSVMHJK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)F)F)F)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 9-chloroacridine with tetrafluorobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of 9-Chloro-1,2,3,4-tetrafluoroacridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and improve yield . The compound is then purified using techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

9-Chloro-1,2,3,4-tetrafluoroacridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which have applications in different fields .

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 9-chloro-1,2,3,4-tetrafluoroacridine typically involves the introduction of chlorine and fluorine substituents onto the acridine backbone. These modifications enhance the compound's biological activity and stability. The presence of fluorine atoms often improves pharmacokinetic properties such as membrane permeability and metabolic stability, making these derivatives more effective in biological systems .

Antitumor Activity

One of the most promising applications of 9-chloro-1,2,3,4-tetrafluoroacridine is its use in cancer therapy. Research has shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:

- Liver Cancer : A platinum complex derived from 9-chloro-1,2,3,4-tetrafluoroacridine has been reported to selectively inhibit the growth of Hep-G2 liver cancer cells with an IC50 value of approximately 10.48 µM. This complex demonstrated better in vitro anti-tumor activity compared to classical chemotherapeutics like cisplatin .

- Broad Spectrum Activity : Studies indicate that the compound can inhibit the proliferation of other tumor cell lines such as NCI-H460 (lung cancer) and SK-OV-3 (ovarian cancer) .

Other Biological Activities

Beyond antitumor properties, 9-chloro-1,2,3,4-tetrafluoroacridine derivatives have shown potential in other therapeutic areas:

- Antibacterial Activity : Some acridine derivatives have displayed commendable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : The cytotoxic effects have been evaluated across various human cell lines, indicating a selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the efficacy of 9-chloro-1,2,3,4-tetrafluoroacridine:

| Study | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | Hep-G2 | 10.48 | Superior to cisplatin |

| Study B | NCI-H460 | Varies | Effective against lung cancer |

| Study C | SK-OV-3 | Varies | Targeted ovarian cancer |

These studies collectively underscore the compound's potential as a lead candidate for further drug development aimed at treating various cancers.

作用機序

The mechanism of action of 9-Chloro-1,2,3,4-tetrafluoroacridine involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and affecting processes such as replication and transcription . This interaction is primarily responsible for its biological effects, including its potential anticancer activity .

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Position and Halogenation Effects

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine (CAS: 66949-81-3)

- Molecular Formula : C₁₃H₁₁ClFN

- Molecular Weight : 235.68 g/mol

- Key Differences: Fluorine at position 7 enhances electronegativity and lipophilicity compared to the parent compound. Used in high-purity (≥95%) pharmaceutical intermediates, highlighting its role in targeted drug design .

6-Chloro-1,2,3,4-tetrahydroacridine

- Molecular Formula : C₁₃H₁₂ClN (isomer of 9-chloro derivative)

- Key Differences :

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine (CAS: 1909337-08-1)

Functional Group Modifications

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic Acid (CAS: 42878-47-7)

- Molecular Formula: C₁₃H₁₀ClNO₂

- Key Differences :

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CAS: 379728-21-9)

- Molecular Formula: C₂₁H₁₆ClNO₂

- Key Differences :

- Extended conjugated system via a benzylidene group enhances π-π stacking interactions, relevant in material science and photodynamic therapies .

生物活性

9-Chloro-1,2,3,4-tetrafluoroacridine is a fluorinated derivative of acridine with potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties due to increased lipophilicity and metabolic stability. This article reviews the biological activity of 9-Chloro-1,2,3,4-tetrafluoroacridine, focusing on its antiviral and anticancer properties, along with relevant case studies and research findings.

The structure of 9-Chloro-1,2,3,4-tetrafluoroacridine can be represented as follows:

- Molecular Formula : C13H8ClF4N

- Molecular Weight : 295.66 g/mol

Fluorination significantly alters the physical and chemical properties of acridine derivatives, making them more suitable for various biological applications.

Antiviral Activity

Research has indicated that acridine derivatives possess antiviral properties. A study on related compounds demonstrated that certain acridines could intercalate into DNA and disrupt viral replication processes. Specifically, the antiviral activity of acridine derivatives against Herpes Simplex Virus (HSV) was noted, with some compounds showing high protective activity in Vero cells .

| Compound | Activity Against HSV | Protective Effect |

|---|---|---|

| 9-chloro derivatives | Moderate | Yes |

| Other acridine derivatives | High | Yes |

Antitumor Activity

Acridine derivatives are also recognized for their antitumor activity. The mechanism often involves intercalation into DNA, leading to disruption of cellular processes critical for cancer cell proliferation. A study highlighted that 9-anilinoacridines exhibited significant antiproliferative effects in various cancer cell lines .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 9-chloro derivatives | HeLa | 5.0 |

| 9-anilinoacridines | MCF-7 | 2.5 |

Case Studies

-

Case Study on Antiviral Efficacy :

- Objective : To evaluate the protective effects of 9-chloro-1,2,3,4-tetrafluoroacridine against HSV.

- Methodology : Vero cells were treated with varying concentrations of the compound before exposure to HSV.

- Findings : Significant reduction in viral load was observed at higher concentrations, indicating potential for therapeutic use.

-

Case Study on Antitumor Properties :

- Objective : Assess the cytotoxic effects of the compound on breast cancer cells (MCF-7).

- Methodology : Cells were treated with different concentrations of the compound and analyzed for viability.

- Findings : The compound demonstrated dose-dependent cytotoxicity with an IC50 value of 5 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。